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Cat. No.: B15551615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of deschloronorketamine

and its parent compound, ketamine. The information presented herein is compiled from in vitro

and in vivo studies, offering insights into the biotransformation of these psychoactive

substances. While extensive research is available for ketamine, the metabolic profile of

deschloronorketamine is an area of ongoing investigation.

Executive Summary
Ketamine undergoes extensive metabolism in the liver, primarily through N-demethylation,

hydroxylation, and subsequent glucuronide conjugation. The main enzymes responsible for its

biotransformation are cytochrome P450 (CYP) isoforms, particularly CYP3A4, CYP2B6, and

CYP2C9. Its major active metabolite is norketamine, which is further metabolized.

Deschloronorketamine, a structural analog of ketamine, follows similar metabolic pathways,

including N-dealkylation and hydroxylation, leading to the formation of various phase I and

phase II metabolites. However, quantitative data on the enzyme kinetics and the precise

contribution of CYP450 isoforms to its metabolism are less characterized compared to

ketamine. One comparative toxicokinetics study using human liver microsomes suggested that

deschloroketamine exhibits low drug elimination in vitro, indicating potentially slower

metabolism than ketamine.
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Comparative Metabolic Pathways
The metabolic pathways of both ketamine and deschloronorketamine primarily involve two

phases. Phase I reactions introduce or expose functional groups, and Phase II reactions

conjugate these groups with endogenous molecules to increase water solubility and facilitate

excretion.

Ketamine Metabolism
Ketamine is metabolized via several key pathways[1][2]:

N-demethylation: The primary metabolic route for ketamine is the removal of the methyl

group from the nitrogen atom to form its principal active metabolite, norketamine. This

reaction is predominantly catalyzed by CYP3A4 and CYP2B6[1][3][4][5].

Hydroxylation: Both ketamine and norketamine can undergo hydroxylation on the

cyclohexanone ring to form various hydroxymetabolites, such as hydroxyketamine and

hydroxynorketamine (HNK). Several CYP enzymes, including CYP2B6 and CYP2A6, are

involved in the hydroxylation of norketamine[6].

Dehydrogenation: Norketamine can also be dehydrogenated to form dehydronorketamine

(DHNK)[2].

Glucuronidation: The hydroxylated metabolites can then undergo Phase II conjugation with

glucuronic acid to form water-soluble glucuronides, which are readily excreted in the urine[7].

Deschloronorketamine Metabolism
Based on in vitro studies using human liver microsomes and in vivo studies in rats, the

metabolism of deschloronorketamine appears to mirror that of ketamine, involving[7][8][9]:

N-dealkylation: Similar to ketamine, deschloronorketamine undergoes N-dealkylation.

Hydroxylation: Hydroxylation of the parent compound and its N-dealkylated metabolite

occurs.

Further Oxidation and Conjugation: Multiple oxidations and subsequent glucuronidation and

N-acetylation have also been observed[7][8].
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While the pathways are analogous, the rate of metabolism appears to differ. A comparative in

vitro study indicated a lower elimination rate for deschloroketamine compared to ketamine,

suggesting it may be metabolized more slowly[10].

Data Presentation
Table 1: Major Metabolites of Ketamine and
Deschloronorketamine

Parent Compound Primary Metabolites Secondary Metabolites

Ketamine Norketamine

Hydroxynorketamine (HNK)

isomers, Dehydronorketamine

(DHNK), Hydroxyketamine

isomers, Glucuronide

conjugates

Deschloronorketamine
N-dealkylated

deschloronorketamine

Hydroxylated metabolites,

Dihydro-metabolites,

Glucuronide and Acetyl

conjugates

Table 2: Key Enzymes Involved in the Metabolism of
Ketamine

Metabolic Reaction Primary Enzymes Involved

N-demethylation CYP3A4, CYP2B6, CYP2C9 (minor)[1][3][4]

Hydroxylation of Norketamine CYP2B6, CYP2A6[6]

Note: Specific enzyme phenotyping for deschloronorketamine metabolism is not yet well-

established in the scientific literature.

Table 3: Comparative In Vitro Metabolic Parameters
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Compound In Vitro System Observation Reference

Ketamine
Human Liver

Microsomes
Extensive metabolism [1][3]

Deschloronorketamine
Human Liver

Microsomes

Low drug elimination

observed
[10]

Experimental Protocols
A generalized experimental protocol for studying the in vitro metabolism of a compound using

human liver microsomes is provided below. This protocol can be adapted for a comparative

study of ketamine and deschloronorketamine.

In Vitro Metabolism Assay Using Human Liver
Microsomes
Objective: To determine the metabolic stability and identify the metabolites of a test compound

in vitro.

Materials:

Pooled human liver microsomes (HLMs)

Test compounds (Ketamine, Deschloronorketamine)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (or other suitable organic solvent for quenching the reaction)

Internal standard for analytical quantification

LC-MS/MS system for analysis

Procedure:
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Preparation of Reagents:

Prepare stock solutions of the test compounds and internal standard in a suitable solvent

(e.g., methanol or DMSO).

Prepare the working solutions of the test compounds by diluting the stock solutions in

phosphate buffer.

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Incubation:

Pre-warm the HLM suspension, phosphate buffer, and test compound working solutions to

37°C.

In a microcentrifuge tube, combine the HLM suspension and the test compound working

solution.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5,

15, 30, 60 minutes).

Reaction Termination and Sample Preparation:

At each time point, terminate the reaction by adding a cold quenching solvent (e.g.,

acetonitrile) containing the internal standard.

Vortex the samples to precipitate the proteins.

Centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining

parent compound and identify and quantify the formed metabolites[11][12].
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The disappearance of the parent compound over time is used to calculate the in vitro half-

life and intrinsic clearance.

Metabolite identification is achieved by comparing the mass spectra and retention times

with those of reference standards or by using high-resolution mass spectrometry for

structural elucidation.
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Caption: Experimental workflow for in vitro metabolism studies.
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Caption: Simplified metabolic pathway of ketamine.
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Caption: Postulated metabolic pathway of deschloronorketamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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